N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the cyclization of appropriate precursors. The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde or ketone. Finally, the thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole, pyrrole, or thiophene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different thiophene ring position.
N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.
Uniqueness
N-(1H-pyrazol-3-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C14H14N4OS/c19-14(16-13-3-5-15-17-13)9-12(11-4-8-20-10-11)18-6-1-2-7-18/h1-8,10,12H,9H2,(H2,15,16,17,19) |
InChI Key |
KVMPVYOPWYKSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=CC=NN2)C3=CSC=C3 |
Origin of Product |
United States |
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